(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate
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Overview
Description
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a specialized chemical compound characterized by its unique molecular structure. It is widely used in various scientific domains due to its fluorinated nature, which imparts distinct chemical properties. The compound has the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-Fluorobenzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:
Fluoroacetylation: The starting material, (4-Fluorobenzyl)hydrazine, is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated nature of the compound enhances its binding affinity and specificity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzyl)hydrazine hydrochloride
- (4-Fluorobenzyl)hydrazine sulfate
- (4-Fluorobenzyl)hydrazine phosphate
Uniqueness
Compared to similar compounds, (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique advantages due to the presence of trifluoroacetate. This functional group enhances the compound’s stability, solubility, and reactivity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C9H10F4N2O2 |
---|---|
Molecular Weight |
254.18 g/mol |
IUPAC Name |
(4-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-6(2-4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7) |
InChI Key |
KKWYMQLGYHNXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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